5-(3-nitrophenyl)-N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Description
The compound “5-(3-nitrophenyl)-N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The molecule also contains phenyl groups and a nitro group, which are common in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction . This technique can provide detailed information about the arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of techniques. For example, its density, boiling point, vapor pressure, and other properties could be determined experimentally .
Scientific Research Applications
Optical Brighteners and Whiteners
Pyrazoline derivatives, such as the compound , are known for their fluorescent properties with high quantum yields. They are used as optical brighteners and whiteners in various industries, including textiles . The fluorescence of these compounds can enhance the appearance of materials by making them appear brighter and whiter under certain light conditions.
Electroluminescence and Hole-Transporting Materials
These compounds exhibit blue photoluminescence and electroluminescence, making them suitable for use as hole-transporting materials in electronic devices . They can be incorporated into organic light-emitting diodes (OLEDs) to improve the efficiency and brightness of the display.
Chemosensors and Fluorescence Probes
Due to their fluorescent nature, pyrazoline derivatives can serve as fluorescence probes in chemosensors . They can detect the presence of specific ions or molecules by changing their fluorescence properties, which is crucial for environmental monitoring and biochemical assays.
Photoprotectors and Analytical Reagents
The compound’s derivatives have been utilized as photoprotectors for polymers like polystyrene, protecting them from UV degradation . Additionally, they can act as analytical reagents in various chemical analyses due to their reactivity and specificity.
Pharmaceutical Applications
In the pharmaceutical industry, pyrazoline derivatives have shown potential as analgesic agents and platelet aggregation inhibitors . Their structural framework allows for the development of new drugs with these therapeutic effects.
Synthetic Intermediates
The compound serves as a valuable synthetic intermediate for preparing other important chemical entities, such as cyclopropane and pyrazole derivatives . These derivatives have diverse applications, including in the synthesis of pharmaceuticals and agrochemicals.
properties
IUPAC Name |
5-(4-methylphenyl)-3-(3-nitrophenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-16-10-12-17(13-11-16)21-15-22(18-6-5-9-20(14-18)27(28)29)26(25-21)23(30)24-19-7-3-2-4-8-19/h2-14,22H,15H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGWRQDWWDGWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=S)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-nitrophenyl)-N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |
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